molecular formula C16H11FN2O3 B11713855 (2Z)-N-(3-fluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide

(2Z)-N-(3-fluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide

Cat. No.: B11713855
M. Wt: 298.27 g/mol
InChI Key: NFZKLKYANOEADV-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(3-fluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by a hydroxyimino group at the C2 position and a 3-fluorophenyl amide substituent at the N-position. The Z-configuration of the imino group is critical for maintaining planar geometry, which may influence binding interactions in biological systems. The hydroxyimino moiety (–NOH) is notable for its role in enhancing stability against enzymatic degradation, as observed in β-lactam antibiotics (e.g., ceftobiprole, ) .

Properties

Molecular Formula

C16H11FN2O3

Molecular Weight

298.27 g/mol

IUPAC Name

(2E)-N-(3-fluorophenyl)-2-hydroxyiminochromene-3-carboxamide

InChI

InChI=1S/C16H11FN2O3/c17-11-5-3-6-12(9-11)18-15(20)13-8-10-4-1-2-7-14(10)22-16(13)19-21/h1-9,21H,(H,18,20)/b19-16+

InChI Key

NFZKLKYANOEADV-KNTRCKAVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N\O)/O2)C(=O)NC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NO)O2)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-fluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of suitable precursors under acidic or basic conditions.

    Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the chromene derivative with hydroxylamine under appropriate conditions.

    Attachment of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using suitable catalysts and reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-fluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-fluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors and modulate their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (R1) Amide Group (R2) Molecular Weight Key Features
Target Compound 2-(hydroxyimino) N-(3-fluorophenyl) Not provided Potential enzymatic stability due to –NOH group
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide () 5-chloro-2-fluorophenyl N-(4-chlorophenyl) Not provided Halogenated substituents enhance binding affinity via hydrophobic interactions
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide () 3-methoxyphenyl N-(2-methoxyphenyl) 418.52 (calculated) Methoxy groups improve solubility but reduce lipophilicity
(2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide () butylimino 5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl 418.52 Thiadiazole ring enables π-π stacking; alkyl chain increases membrane permeability

Key Findings from Analogs

Halogen vs. Chloro/fluoro substituents () enhance hydrophobic interactions in receptor binding, whereas methoxy groups prioritize solubility . The 4-sulfamoylphenyl group in 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide () introduces a polar sulfonamide moiety, contrasting with the hydroxyimino group’s role in redox activity .

Hydroxyimino Group’s Role: The –NOH group in the target compound is structurally analogous to β-lactam antibiotics (e.g., ceftobiprole, ), where hydroxyimino enhances resistance to β-lactamase enzymes .

Synthetic Pathways :

  • Chromene carboxamides are typically synthesized via condensation reactions. For example, describes refluxing 3-carboxamide precursors with aldehydes in acetic acid/sodium acetate, a method likely applicable to the target compound .

Analytical Techniques :

  • X-ray crystallography (SHELXL, ) and docking studies (AutoDock Vina, ) are critical for comparing binding modes and structural refinement. For instance, SHELXL’s precision in handling high-resolution data could resolve the Z-configuration of the target compound .

Research Implications and Gaps

  • Pharmacological Potential: The hydroxyimino group and fluorophenyl substitution position the target compound as a candidate for antimicrobial or anticancer applications, leveraging structural features seen in β-lactams () and thiadiazoles ().
  • Data Gaps : Molecular weight, exact synthesis protocol, and in vitro/in vivo data for the target compound are unavailable in the evidence, necessitating further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.